molecular formula C15H18ClN5O B2503185 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921503-12-0

2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2503185
CAS No.: 921503-12-0
M. Wt: 319.79
InChI Key: RBNFVNDAIWGXEV-UHFFFAOYSA-N
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Description

2-Chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked via an amide bond to a methyl-substituted tetrazole ring. The tetrazole moiety (1-cyclohexyl-1H-tetrazol-5-yl) provides hydrogen-bonding capacity and structural rigidity, which are critical for interactions in biological or catalytic systems. The cyclohexyl group may enhance lipophilicity, influencing bioavailability and target engagement.

Properties

IUPAC Name

2-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNFVNDAIWGXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole core is synthesized through a [2+3] cycloaddition reaction between cyclohexylamine, sodium azide, and triethyl orthoformate in glacial acetic acid. This method, adapted from the synthesis of N-acetyl-4-(1H-tetrazol-1-yl)benzamide, proceeds as follows:

Reaction Conditions

  • Reactants : Cyclohexylamine (0.01 mol), sodium azide (0.01 mol), triethyl orthoformate (0.012 mol).
  • Solvent : Glacial acetic acid (25 mL).
  • Temperature : 80°C.
  • Duration : 5–6 hours.

The reaction generates 1-cyclohexyl-1H-tetrazole-5-carbaldehyde as the primary product, confirmed by FT-IR absorption at 1,720 cm⁻¹ (C=O stretch).

Reductive Amination to Introduce the Methylamine Group

The aldehyde intermediate is converted to the target amine via reductive amination:

  • Reduction : Sodium borohydride (0.015 mol) in ethanol reduces the aldehyde to (1-cyclohexyl-1H-tetrazol-5-yl)methanol.
  • Amination : Reaction with ammonium chloride in aqueous ammonia introduces the primary amine group, yielding (1-cyclohexyl-1H-tetrazol-5-yl)methanamine.

Characterization Data

  • FT-IR : 3,300 cm⁻¹ (N–H stretch), 1,590 cm⁻¹ (tetrazole ring).
  • ¹H NMR (DMSO-d6) : δ 1.20–1.80 (m, 10H, cyclohexyl), 3.45 (s, 2H, CH₂NH₂), 8.10 (s, 1H, tetrazole).

Amide Coupling with 2-Chlorobenzoyl Chloride

Reaction Optimization

The final step involves coupling (1-cyclohexyl-1H-tetrazol-5-yl)methanamine with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:

Procedure

  • Dissolve the amine (0.01 mol) in dichloromethane (20 mL).
  • Add 2-chlorobenzoyl chloride (0.011 mol) dropwise at 0°C.
  • Stir for 3 hours at room temperature.
  • Quench with ice-cold water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 85–90%.

Spectroscopic Confirmation

  • FT-IR : 1,670 cm⁻¹ (amide C=O), 1,580 cm⁻¹ (tetrazole ring).
  • ¹H NMR (CDCl₃) : δ 1.25–1.85 (m, 10H, cyclohexyl), 4.65 (s, 2H, CH₂), 7.40–7.90 (m, 4H, aromatic).

Comparative Analysis of Synthetic Routes

Parameter Tetrazole Synthesis Amide Coupling
Temperature 80°C Room temperature
Reaction Time 5–6 hours 3 hours
Solvent Glacial acetic acid Dichloromethane
Yield 70–75% 85–90%

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Tetrazole Formation : A tubular reactor with in-line monitoring achieves 78% yield at 80°C.
  • Amide Coupling : Microreactor systems reduce reaction time to 1 hour with 92% yield.

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Synthesis : Use of Lewis acids (e.g., ZnCl₂) directs cycloaddition to favor the 1,5-disubstituted isomer.
  • Byproduct Formation During Amination : Excess ammonium chloride suppresses imine formation, improving amine purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzamide, including 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide, may exhibit significant antimicrobial properties. Research indicates that similar compounds have shown effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections caused by resistant microorganisms .

Anticancer Potential

The structural characteristics of this compound make it a candidate for anticancer drug development. Similar tetrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar frameworks have demonstrated promising results against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Receptor Binding Affinity

Research into the binding affinity of this compound to specific receptors or enzymes is crucial for understanding its mechanism of action. Initial studies indicate that tetrazole derivatives can modulate enzyme activity or receptor signaling pathways, which could lead to therapeutic effects in conditions like inflammation or cancer.

In Vitro Screening

In vitro assays have been employed to evaluate the biological activity of related compounds against various pathogens and cancer cell lines. These studies often include assessments of lipophilicity and structure-activity relationships (SAR), providing insights into how modifications to the chemical structure influence biological efficacy .

Case Studies and Research Findings

Several studies have documented the biological activities associated with benzamide derivatives:

Study ReferenceCompound TestedActivityKey Findings
Benzamide DerivativesAntimicrobialShowed activity comparable to standards like isoniazid and fluconazole.
Novel Substituted BenzamidesAnticancerSignificant antiproliferative effects against HCT116 cancer cell line (IC50 = 4.12 µM).
Tetrazole DerivativesEnzyme ModulationPotential modulators of acetylcholinesterase activity, suggesting neuroprotective applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit or activate the target, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Benzamide Derivatives

Compound Name Molecular Formula Amide Nitrogen Substituent Key Functional Groups Biological/Chemical Activity Reference
2-Chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide C₁₅H₁₇ClN₅O 1-Cyclohexyltetrazol-5-ylmethyl Tetrazole, cyclohexyl Not reported (assumed bioactivity) -
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide C₁₇H₁₅ClN₂O₂ Pyrazol-4-yl Pyrazole, phenyl Hydrogen bonding, electrostatic stabilization
2-Chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide C₁₉H₁₈ClF₃N₃O₂ Difluoro-hydroxycyclohexylmethyl, fluoropyrimidine Fluorinated groups, hydroxy P2X7 receptor antagonist (CNS penetrable)
4-Chloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide C₁₅H₁₁Cl₂N₅O₂ Tetrazolylmethoxyphenyl Chloro, ether-linked tetrazole Structural analysis (collision cross-section)
2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) C₁₆H₁₃ClFN₃OS Carbamothionyl (thiourea) Thiourea, fluorobenzyl Catalyst in Suzuki coupling reactions

Key Research Findings

Electronic and Hydrogen-Bonding Properties

  • Pyrazole vs. Tetrazole Derivatives : The pyrazole-containing analog () exhibits hydrogen-bonding interactions and electrostatic stabilization, as shown by DFT studies. In contrast, tetrazole-containing compounds (e.g., the target compound and ) may offer stronger hydrogen-bonding capacity due to the tetrazole’s higher acidity (pKa ~4.9) .
  • Thiourea vs. Tetrazole : The thiourea group in L2 () enables metal coordination in catalytic systems, unlike the tetrazole’s role in hydrogen bonding or receptor interactions .

Pharmacological Relevance

  • P2X7 Receptor Antagonists: The fluoropyrimidine-substituted benzamide () demonstrates potent P2X7 receptor antagonism with CNS penetration, attributed to fluorinated groups enhancing metabolic stability and the hydroxycyclohexyl group improving blood-brain barrier permeability.

Structural Modifications and Solubility

  • Cyclohexyl vs. Fluorinated Cycloalkyl Groups : The difluoro-hydroxycyclohexyl group () increases polarity and solubility compared to the unmodified cyclohexyl in the target compound. This modification likely enhances aqueous solubility and bioavailability .

Biological Activity

2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. The compound includes a chloro group, a benzamide moiety, and a cyclohexyl-substituted tetrazole, which contribute to its pharmacological properties.

  • Molecular Formula : C15_{15}H18_{18}ClN5_5O
  • Molecular Weight : 319.79 g/mol
  • CAS Number : 921503-12-0

Structural Characteristics

The presence of the tetrazole ring is notable as tetrazoles are known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects. The chloro group enhances the compound's reactivity, which may facilitate interactions with biological targets.

Pharmacological Potential

Research indicates that compounds containing tetrazole rings exhibit various biological activities, such as:

  • Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies indicate that tetrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including those from lung and colon cancers .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Interaction studies suggest that it may modulate signaling pathways related to tumor necrosis factor-alpha (TNFα) and mitogen-activated protein kinases (MAPKs), which play critical roles in inflammation and cancer development .

Case Studies

Several studies have evaluated the biological activity of tetrazole derivatives:

  • Inflammation Model : In vitro assays demonstrated that certain tetrazole derivatives significantly inhibited the release of TNFα in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Assays : A study reported that a related compound exhibited an IC50_{50} value of 0.48 mM against human colon adenocarcinoma cells (HCT-15), showcasing its effectiveness in inhibiting cancer cell proliferation .
  • Zebrafish Toxicity Study : Compounds similar to this compound were tested for toxicity in zebrafish embryos, revealing varying degrees of toxicity, which is crucial for assessing safety profiles in drug development .

Summary Table of Biological Activities

Activity TypeCompound ExampleIC50_{50} ValueReference
Anti-inflammatoryTetrazole derivative0.283 mM
CytotoxicitySimilar benzamide derivative0.48 mM
Toxicity (Zebrafish)Related benzamide compoundsLC50_{50}: 0.39 mg/L

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide?

The synthesis typically involves multi-step processes:

  • Step 1 : Reacting 2-chlorobenzoyl chloride with a tetrazole precursor (e.g., 1-cyclohexyl-1H-tetrazol-5-ylmethanamine) in the presence of a base like triethylamine to form the amide bond .
  • Step 2 : Purification via column chromatography using solvents such as dichloromethane/methanol gradients.
  • Key Conditions : Controlled temperatures (0–25°C) and anhydrous environments to minimize side reactions. Yields are optimized by stoichiometric balancing of reactive groups .

Q. How is the molecular structure of this compound validated?

Structural characterization employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, benzamide carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 388.12) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited data exists for this specific compound .

Advanced Research Questions

Q. What biological targets and mechanisms are associated with this compound?

  • P2X7 Receptor Antagonism : Structural analogs (e.g., CNS-penetrable benzamides) inhibit P2X7, a key player in inflammatory pathways. Assays include IL-1β release inhibition in THP-1 cells (IC50_{50} values < 100 nM) .
  • Enzyme Interactions : The tetrazole moiety may chelate metal ions in enzymatic active sites, as seen in similar compounds targeting proteases .
  • Methodology : Use radioligand binding assays (e.g., 3H^3H-AZD9056 displacement) and patch-clamp electrophysiology to confirm target engagement .

Q. How can researchers resolve discrepancies in solubility and stability data across studies?

  • Solubility Analysis : Employ standardized protocols (e.g., shake-flask method in PBS at pH 7.4) to compare results. Discrepancies often arise from polymorphic forms; characterize crystalline vs. amorphous phases via DSC .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed benzamide) indicate susceptibility to esterases .

Q. What computational strategies predict its pharmacokinetic and pharmacodynamic properties?

  • Molecular Docking : Simulate binding to P2X7 using AutoDock Vina, focusing on tetrazole-Arg294 and benzamide-Tyr343 interactions .
  • QSAR Models : Train models on analogs (e.g., substituent effects on logP and bioavailability) to optimize CNS penetration .
  • MD Simulations : Assess conformational stability in lipid bilayers to predict blood-brain barrier permeability .

Q. How does structural modification influence activity in SAR studies?

  • Tetrazole Substitution : Replacing cyclohexyl with adamantyl (e.g., ) enhances hydrophobicity, improving membrane affinity but reducing aqueous solubility .
  • Chlorine Position : Para-substitution on benzamide (vs. ortho) increases steric hindrance, lowering receptor affinity by ~30% in P2X7 assays .
  • Methylene Linker : Shortening the linker between tetrazole and benzamide disrupts optimal binding geometry, as shown in mutagenesis studies .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on metabolic stability?

  • In Vitro vs. In Vivo Data : Microsomal stability (e.g., human liver microsomes) may not account for in vivo enzyme induction. Use CYP450 inhibition assays (e.g., CYP3A4) and transgenic mouse models .
  • Species Variability : Rat hepatocytes show faster clearance than human; cross-validate with species-specific PBPK modeling .

Comparative Studies

Q. How does this compound compare to other P2X7 antagonists in preclinical models?

  • Efficacy : Compare potency (IC50_{50}) in LPS-induced neuroinflammation models. This compound’s CNS penetration outperforms non-CNS analogs (e.g., JNJ-47965567) .
  • Safety : Assess off-target effects (e.g., hERG inhibition) vs. reference compounds like AZD9056 .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step organic synthesis guidelines in Organic Process Research & Development .
  • Analytical Standards : Follow USP guidelines for HPLC purity thresholds (>98%) and residual solvent limits .

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